4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
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Overview
Description
4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a combination of sulfur-containing rings, piperazine, and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,1-dioxidotetrahydro-2H-thiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents like hydrogen peroxide or peracids.
Piperazine ring incorporation: The piperazine ring can be introduced via nucleophilic substitution reactions.
Phenylthio group addition: The phenylthio group can be added through thiolation reactions using reagents like thiophenol.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiopyran and phenylthio groups can be further oxidized.
Reduction: The compound can be reduced to modify the oxidation state of sulfur or other functional groups.
Substitution: The piperazine and phenylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, such compounds could be investigated for their potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, these compounds might find applications in the development of new materials, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions, redox reactions, or other chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: Similar compounds might include other thiopyran derivatives, piperazine-containing molecules, and phenylthio compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or bioactivity profiles.
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-18(6-13-24-17-4-2-1-3-5-17)20-11-9-19(10-12-20)16-7-14-25(22,23)15-8-16/h1-5,16H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEISEPPLXMIXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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